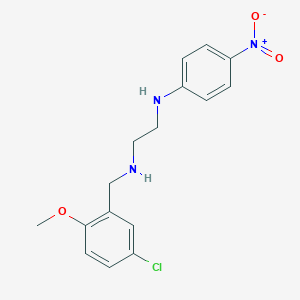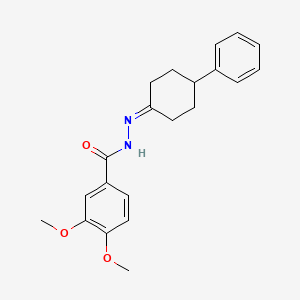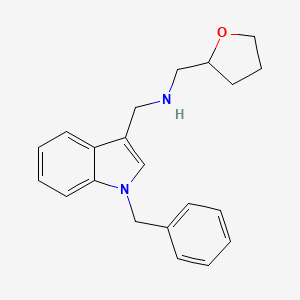![molecular formula C20H24ClNO2 B12481624 N-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine](/img/structure/B12481624.png)
N-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)CYCLOPROPANAMINE is a complex organic compound with a unique structure that includes a cyclopropane ring, a chlorinated aromatic ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)CYCLOPROPANAMINE typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the chlorinated aromatic ring. Common synthetic routes may involve:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Chlorinated Aromatic Ring: This step may involve chlorination reactions using reagents like thionyl chloride or sulfuryl chloride.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)CYCLOPROPANAMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or hydrogen gas can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)CYCLOPROPANAMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)CYCLOPROPANAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)CYCLOPROPANAMINE can be compared with other similar compounds, such as:
N-({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)CYCLOHEXANAMINE: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.
N-({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)CYCLOBUTANAMINE: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
These comparisons highlight the uniqueness of the cyclopropane ring in N-({3-CHLORO-5-ETHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)CYCLOPROPANAMINE, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24ClNO2 |
|---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
N-[[3-chloro-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C20H24ClNO2/c1-3-23-19-11-16(12-22-17-8-9-17)10-18(21)20(19)24-13-15-6-4-14(2)5-7-15/h4-7,10-11,17,22H,3,8-9,12-13H2,1-2H3 |
InChI Key |
JRRSVYIVCLCOAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2CC2)Cl)OCC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(ethylsulfonyl)(methyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B12481544.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12481549.png)

![N~2~-(3-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12481556.png)
![3-methyl-N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12481573.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B12481581.png)

![N-{(2R,4S)-2-methyl-1-[(4-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B12481608.png)
![9-(2,4-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12481611.png)


![1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12481617.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12481629.png)
![3-chloro-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12481632.png)
